3-[(2-Chloroethyl)sulfanyl]oxolane
Description
Properties
IUPAC Name |
3-(2-chloroethylsulfanyl)oxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClOS/c7-2-4-9-6-1-3-8-5-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZKPGVVWLRZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1SCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564673-69-3 | |
| Record name | 3-[(2-chloroethyl)sulfanyl]oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Mechanisms of 3 2 Chloroethyl Sulfanyl Oxolane and Analogous Structures
Reaction Pathways Involving the 2-Chloroethylsulfide Group
The 2-chloroethylsulfide moiety is the primary site of reactivity, dominated by the influence of the sulfur atom.
The 2-chloroethylsulfide group in compounds like 3-[(2-Chloroethyl)sulfanyl]oxolane is highly susceptible to both intramolecular and intermolecular nucleophilic substitution reactions. The sulfur atom plays a crucial role through anchimeric assistance (neighboring group participation), significantly accelerating the rate of chloride ion elimination. publish.csiro.auwikipedia.org This internal assistance facilitates the formation of a highly reactive cyclic sulfonium (B1226848) ion intermediate. publish.csiro.auwikipedia.orgrsc.org
In the presence of external nucleophiles, this intermediate readily undergoes intermolecular reaction. For instance, reactions with various nucleophiles can lead to the substitution of the chloride. Methimazole, a potent nucleophile, has been shown to react with the electrophilic sulfonium ion intermediate of 2-chloroethyl ethyl sulfide (B99878) (CEES), a structural analog, to form a stable product. acs.org Similarly, the reaction of CEES in methanol (B129727) leads to the formation of 2-methoxyethyl ethyl sulfide. researchgate.net The rate and outcome of these reactions are influenced by the nucleophilicity of the attacking species and the reaction conditions.
The general mechanism for nucleophilic substitution can be summarized as:
Intramolecular cyclization to form a cyclic episulfonium ion with the loss of a chloride ion. nih.gov
Rapid attack by a nucleophile on the electrophilic carbon of the episulfonium ring, leading to a ring-opened product. opcw.org
The formation of a cyclic sulfonium ion, specifically an episulfonium ion, is a hallmark of the reactivity of 2-chloroethyl sulfides. publish.csiro.auwikipedia.orgpublish.csiro.au This process occurs via an intramolecular nucleophilic substitution (SNi) reaction, where the sulfur atom acts as an internal nucleophile, displacing the chloride. publish.csiro.aursc.org This is a rate-determining step in many reactions of these compounds, including hydrolysis. publish.csiro.aunih.gov
The resulting three-membered episulfonium ion is a highly strained and reactive electrophilic intermediate. wikipedia.orgdtic.mil Its high reactivity is due to the ring strain and the positive charge on the sulfur atom, which makes the adjacent carbon atoms susceptible to nucleophilic attack. opcw.org While generally unstable and difficult to isolate, the formation of these cyclic intermediates is well-supported by kinetic data and the nature of the reaction products. researchgate.netacs.org For example, the hydrolysis of 2-chloroethyl ethyl sulfide proceeds through this intermediate, which then rapidly reacts with water. publish.csiro.aunih.gov
Table 1: Key Steps in Episulfonium Ion Formation and Subsequent Reaction
| Step | Description | Intermediate/Product |
| 1. Cyclization | The sulfur atom attacks the β-carbon, displacing the chloride ion. | A three-membered cyclic episulfonium cation and a chloride anion. |
| 2. Nucleophilic Attack | An external nucleophile (e.g., water, alcohol, amine) attacks one of the ring carbons of the episulfonium ion. | A stable, ring-opened substitution product. |
The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. publish.csiro.aupublish.csiro.au Oxidation significantly alters the chemical reactivity of the molecule. The electron-withdrawing nature of the sulfoxide and sulfone groups deactivates the sulfur atom's ability to participate in intramolecular nucleophilic substitution, thereby inhibiting the formation of the cyclic sulfonium ion. publish.csiro.au
Common oxidizing agents like potassium peroxymonosulfate (B1194676) (Oxone) can be used for these transformations. publish.csiro.au The oxidation can be selective; for instance, photogenerated singlet oxygen has been used to selectively oxidize 2-chloroethyl ethyl sulfide (CEES) to the corresponding sulfoxide (CEESO) without significant formation of the sulfone. northwestern.edu
The reactivity of the resulting sulfoxides and sulfones is markedly different from the parent sulfide. Under basic conditions, instead of substitution, they tend to undergo base-catalyzed elimination of HCl to yield vinyl derivatives. publish.csiro.aupublish.csiro.au
Table 2: Products of Oxidation and Subsequent Reactions
| Starting Material | Oxidizing Agent | Product | Subsequent Reaction (with Base) |
| 2-Chloroethyl Sulfide | Potassium Peroxymonosulfate | 2-Chloroethyl Sulfoxide | Elimination of HCl to form Vinyl Sulfoxide |
| 2-Chloroethyl Sulfide | Potassium Peroxymonosulfate | 2-Chloroethyl Sulfone | Elimination of HCl to form Vinyl Sulfone |
| 2-Chloroethyl Ethyl Sulfide | Singlet Oxygen (Photochemical) | 2-Chloroethyl Ethyl Sulfoxide | - |
For example, the hydrolysis of bis(2-chloroethyl) sulfide first yields 2-hydroxyethyl 2-chloroethyl sulfide, which can then undergo a second hydrolysis step to form thiodiglycol. publish.csiro.au The kinetics of hydrolysis are typically first-order, consistent with the unimolecular formation of the episulfonium ion. acs.orgnih.gov The presence of other nucleophiles during solvolysis can lead to a mixture of products. In methanol, for instance, a methoxy-substituted product is formed alongside the hydrolysis product. researchgate.net
The rate of hydrolysis is influenced by solvent polarity and concentration. acs.orgpublish.csiro.au Under more concentrated conditions, the reaction mechanism can become more complex, with the formation of stable sulfonium salts that can alter the reaction kinetics. acs.orgnih.gov
Reactivity of the Oxolane Ring System
The oxolane, or tetrahydrofuran (B95107) (THF), ring is generally a stable and relatively unreactive cyclic ether. Its reactivity is significantly lower than that of strained three-membered rings like epoxides. researchgate.net
Ring-opening of the oxolane ring requires activation, typically by a Lewis acid or a Brønsted acid. researchgate.netmdpi.com This activation involves the protonation or coordination of the ring oxygen, which makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. mdpi.com
Frustrated Lewis Pairs (FLPs) have been theoretically and experimentally shown to facilitate the ring-opening of THF. nih.govacs.org The Lewis acidic component of the FLP activates the THF ring, allowing the Lewis basic component or another external nucleophile to initiate the ring-opening. Powerful nucleophiles in conjunction with strong Lewis acids can cleave the C-O bonds of the THF ring. For example, the reaction of THF with certain boryl triflates in the presence of nucleophiles like aryloxides can lead to the insertion of the THF ring into the B-O bond. rsc.org However, under the conditions where the 2-chloroethylsulfide group is reacting, the oxolane ring in this compound is expected to remain largely intact due to its inherent stability and the much higher reactivity of the chloroethyl moiety.
Functionalization Reactions of the Oxolane Ring Carbon Atoms
The oxolane (tetrahydrofuran, THF) ring, a core component of this compound, is generally considered to be a relatively inert saturated ether. However, recent advancements in synthetic chemistry have unveiled numerous strategies for its direct functionalization, particularly through the activation of its C–H bonds. rsc.orgchemistryviews.org These methods allow for the introduction of new functional groups directly onto the carbon skeleton of the oxolane ring, offering pathways to novel derivatives.
The C–H bonds of THF, particularly those at the α-position to the oxygen atom (C2 and C5), are the most susceptible to activation due to the influence of the adjacent heteroatom. rsc.orgrsc.org Transition metal catalysis is a prominent strategy for this purpose. For instance, rhodium carbenoids have been shown to effectively catalyze the asymmetric C–H activation of THF, leading to intermolecular C–H insertion products with high degrees of regioselectivity and enantioselectivity. acs.org Similarly, copper-catalyzed systems using an oxidant like tert-butyl hydroperoxide (TBHP) can achieve direct oxidative C–O bond formation between THF and phenols, yielding tetrahydrofuranyl ethers. tandfonline.com A zinc-mediated process has also been developed for the C-H activation of THF, enabling its regioselective addition to alkynes under mild conditions. rsc.org
Metal-free approaches have also gained traction. An iodine-catalyzed C(sp³)–H oxidation provides a regioselective method for cyclization reactions to form THF rings from alcohols, highlighting the ability to manipulate C-H bonds within or leading to the oxolane structure. chemistryviews.org The reactivity of the oxolane ring can also be influenced by the nature of its substituents. While direct studies on this compound are scarce, the presence of the sulfur-containing side chain can be expected to influence the electronic environment of the ring. The reactivity of saturated heterocycles like oxolane often mirrors that of their acyclic counterparts, but with the added dimension of ring strain influencing reaction pathways, especially in ring-opening reactions. msu.edulibretexts.org
The functionalization is not limited to the α-carbons. Dual functionalization of both α- and β-C(sp³)–H bonds of cyclic ethers has been achieved through processes involving ring-opening and ring-closing cascades, leading to complex fused bicyclic systems. acs.org These advanced methods underscore the potential for complex molecular editing of the oxolane core.
| Method | Catalyst/Reagent | Reaction Type | Key Findings | Reference |
| Zinc-Mediated Addition | Zinc powder / Dibromocyclopropane | C-H Activation / Addition to Alkynes | Realized C-H activation of THF under mild conditions for regioselective addition. | rsc.org |
| Iodine-Catalyzed Cyclization | I₂ / PhI(mCBA)₂ | C-H Oxidation | Metal-free pathway for transforming alcohols into THF derivatives with high regioselectivity. | chemistryviews.org |
| Rhodium-Catalyzed Insertion | Rh₂(S-DOSP)₄ | Asymmetric C-H Insertion | Carbenoids derived from methyl aryldiazoacetates insert into THF C-H bonds with good chemo- and enantioselectivity. | acs.org |
| Copper-Catalyzed Cross-Coupling | Copper catalyst / TBHP | Oxidative C-O Coupling | Direct transformation of phenols to tetrahydrofuranyl ethers via C-H bond activation. | tandfonline.com |
| Rare-Earth Metal-Mediated Activation | Cp*₂YMe(thf) | C-H Activation / Rearrangement | Thermal treatment leads to C–H bond activation and formation of vinyl oxide and 2-ethylene-tetrahydrofuranyl complexes. | rsc.org |
Cascade and Multi-Component Reactions Incorporating Sulfur and Oxygen Heterocycles
Cascade and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants, minimizing waste and operational complexity. rsc.orgnih.gov The structure of this compound, featuring an oxolane ring, a flexible thioether linkage, and a reactive chloroethyl group, presents multiple points for potential engagement in such reactions.
MCRs are powerful tools for synthesizing diverse heterocyclic structures, which are of significant interest in medicinal chemistry. rsc.orgresearchgate.net For example, MCRs have been developed for the synthesis of amino pyrazole (B372694) derivatives with thioether substitutions and for indole-fused oxadiazepines, often using THF as a solvent. rsc.org While not a direct reactant in these specific examples, the solvent role of THF highlights its compatibility with MCR conditions. rsc.orgmdpi.com The principles of these reactions can be extended to substrates like this compound. The chloroethyl group serves as a potent electrophile for substitution reactions, while the thioether moiety could potentially be involved in reactions such as oxidation or coordination to a metal center, and the oxolane ring provides a stable scaffold.
A hypothetical MCR could involve the reaction of this compound with an amine and a carbonyl compound. The amine could first displace the chloride in an SN2 reaction, with the resulting secondary amine then participating in a subsequent condensation or Mannich-type reaction. The sulfur atom itself can play a crucial role in directing or participating in reactions. For instance, vinyl sulfides undergo efficient oxidative C-H bond cleavage to form thiocarbenium ions, which can then couple with nucleophiles in cascade sequences to form sulfur-containing heterocycles like tetrahydrothiophenes. nih.gov This demonstrates the synthetic utility of the thioether functionality in designing cascade processes.
The combination of sulfur and oxygen heterocycles in cascade reactions is a known strategy. The synthesis of cyclic thiocarbonates, which are sulfur analogs of cyclic carbonates, and their subsequent ring-opening polymerizations or transformations showcase the interplay between oxygen and sulfur functionalities in building complex molecular architectures. researchgate.netrsc.org These reactions often proceed through intermediates where both heteroatoms influence the reactivity and stability of the molecule. researchgate.net
| Reaction Type | Reactants/Core Structures | Product Class | Significance | Reference |
| Cascade Thioether Synthesis | Phenylhydrazine, Aryl thiol, Aminocrotononitrile | Amino pyrazole thioethers | Metal-free, solventless MCR for creating substituted pyrazoles. | rsc.org |
| Indole-Fused Heterocycle Synthesis | 3-Methylindole, Formaldehyde, Amine hydrochloride | Indole-fused oxadiazepines | MCR performed in THF, demonstrating its utility as a solvent for complex transformations. | rsc.org |
| Phosphorothiolation MCR | N-fluoro-substituted amides, Elemental sulfur, P(O)H compounds | Phosphorothiolation products | A multi-component approach to form C-S and S-P bonds in one pot. | nih.govpreprints.org |
| Oxidative Cyclization | Allylic/Vinyl Sulfides, π-nucleophiles | Tetrahydrothiophenes | DDQ-mediated oxidative C-H cleavage initiates a cascade to form sulfur heterocycles. | nih.gov |
Advanced Mechanistic Investigations through Kinetic and Spectroscopic Analyses
Understanding the intricate mechanisms of chemical transformations involving molecules like this compound requires a combination of kinetic studies, spectroscopic analysis, and computational modeling. mdpi.comgu.sepitt.edu These investigations provide insights into reaction pathways, transition states, and the factors controlling selectivity. gu.semountainscholar.org
Kinetic studies are fundamental to elucidating reaction mechanisms. By measuring reaction rates under varying conditions (e.g., concentration of reactants, temperature), a rate law can be determined, which provides evidence for the molecularity of the rate-determining step. mountainscholar.org For reactions involving sulfur heterocycles, kinetic analysis has been used to differentiate between adsorption mechanisms, such as film-diffusion and intraparticle diffusion, which can be the rate-controlling steps. researchgate.net In a study of the reaction between an aluminacyclopropene and CS₂, a variable-temperature ¹H NMR kinetic study was crucial for understanding the unusual conversion that led to a seven-membered aluminum-sulfur heterocycle. nih.gov Such techniques could be applied to study the substitution of the chloride or reactions at the sulfur atom in this compound to determine activation barriers and reaction orders.
Spectroscopic analyses are indispensable for identifying reactants, intermediates, and products, and for probing molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is a primary tool for structural elucidation of organic molecules, including oxolane derivatives and sulfur-containing compounds. researchgate.netmdpi.comrsc.org Specific chemical shifts and coupling constants can confirm the connectivity of the oxolane ring and the chloroethyl-sulfanyl side chain.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In studies of cyclic ethers adsorbed on clays, IR spectroscopy, combined with thermogravimetric analysis, was used to monitor the desorption process and the strength of the interaction between the ether and the surface. cambridge.org
Mass Spectrometry (MS) is used to determine the molecular weight of compounds and can help identify reaction products and intermediates. Analysis of gases evolved during thermal desorption of cyclic ethers by GC-MS confirmed that the ethers were desorbed without transformation under the studied conditions. cambridge.org
Computational studies , often using Density Functional Theory (DFT), complement experimental data by providing detailed energy profiles of reaction pathways. mdpi.compitt.edu These studies can model transition state structures, calculate activation energies, and explain observed regio- and stereoselectivity. For example, computational analysis of photochemical ring expansion of oxetanes to tetrahydrofurans revealed that the reaction proceeds via a diradical pathway, and the different bond lengths in oxygen or sulfur ylide intermediates dictate the stereochemical outcome. rsc.org Similar computational investigations could predict the most likely reaction pathways for this compound, such as intramolecular cyclization versus intermolecular substitution.
| Analytical Technique | Application in Heterocycle Chemistry | Information Gained | Reference |
| Kinetic Analysis | Studying [3+2] cycloaddition reactions of sulfur-containing heterocycles. | Activation energies, reaction path preference, kinetic vs. thermodynamic control. | mdpi.com |
| Kinetic Analysis | Investigating the Stetter reaction mechanism. | Determination of the rate law and rate-determining step. | mountainscholar.org |
| ¹H and ¹³C NMR | Characterization of novel pyridazinone and oxocan derivatives. | Full structural elucidation of reaction products. | researchgate.netmdpi.com |
| IR & Thermogravimetric Analysis | Studying the desorption of THF and other cyclic ethers from montmorillonite. | Strength of surface-adsorbate interaction, desorption temperatures. | cambridge.org |
| Mass Spectrometry | Analysis of thermally evolved vapors from cyclic ether-treated clays. | Identification of desorbed species, confirmation of thermal stability. | cambridge.org |
| Computational (DFT) Studies | Investigating the mechanism of photochemical ring expansion of oxetanes. | Elucidation of reaction pathway (diradical vs. concerted), explanation of stereoselectivity. | rsc.org |
Spectroscopic and Advanced Structural Characterization Techniques for 3 2 Chloroethyl Sulfanyl Oxolane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-[(2-Chloroethyl)sulfanyl]oxolane, both ¹H and ¹³C NMR would be employed to confirm its structural integrity.
In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals would correspond to the different types of protons in the molecule. For instance, the protons on the oxolane ring would exhibit distinct signals from those on the chloroethyl side chain. The coupling patterns between adjacent protons would further help in assigning the specific protons to their positions within the molecule.
Mass Spectrometry for Molecular Mass Identification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. libretexts.org For this compound (C₆H₁₁ClOS), the monoisotopic mass is 166.02191 Da. uni.lu
Under electrospray ionization (ESI), the compound can form various adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for several adducts. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 167.02919 | 133.5 |
| [M+Na]⁺ | 189.01113 | 141.1 |
| [M-H]⁻ | 165.01463 | 137.5 |
| [M+NH₄]⁺ | 184.05573 | 156.0 |
| [M+K]⁺ | 204.98507 | 139.5 |
| [M+H-H₂O]⁺ | 149.01917 | 129.6 |
| [M+HCOO]⁻ | 211.02011 | 146.4 |
| [M+CH₃COO]⁻ | 225.03576 | 172.9 |
| [M+Na-2H]⁻ | 186.99658 | 135.8 |
| [M]⁺ | 166.02136 | 136.0 |
The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide further structural confirmation. Common fragmentation pathways for organosulfur and halogenated compounds include cleavage of carbon-sulfur and carbon-halogen bonds. libretexts.orgnih.gov The loss of the chloroethyl group or fragmentation of the oxolane ring would result in characteristic fragment ions.
Vibrational Spectroscopy: Infrared and Raman Applications
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov
FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. For a similar compound, 2-chloroethyl ethyl sulfide (B99878) (2-CEES), FTIR spectra have been recorded. researchgate.net Key expected vibrations for this compound would include:
C-H stretching vibrations of the alkyl groups.
C-O-C stretching of the oxolane ring.
C-S stretching of the thioether linkage.
C-Cl stretching of the chloroethyl group.
Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR. nih.gov It is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would also exhibit peaks corresponding to the various vibrational modes of the molecule. For the related compound 2-CEES, remote Raman spectra have been successfully obtained, indicating the feasibility of this technique for analyzing such compounds. researchgate.netnih.gov
Chromatographic Techniques for Separation and Purity Assessment, including GC-MS and HPLC Methodologies
Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for analyzing volatile compounds. This compound, being a relatively small molecule, should be amenable to GC analysis. The gas chromatogram would provide a retention time characteristic of the compound, and the coupled mass spectrometer would yield its mass spectrum for confirmation. nih.govnih.gov This technique is widely used for the detection of related compounds like mustard gas and its derivatives in various matrices. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally unstable compounds. google.com For a compound like this compound, which lacks a strong chromophore, UV detection might be challenging. dtic.mil However, HPLC can be coupled with mass spectrometry (HPLC-MS) for sensitive and specific detection. google.com Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, would be a suitable method for its analysis. dtic.mil
Derivatization Strategies for Enhanced Analytical Detection and Characterization
Derivatization is a chemical modification process used to convert a compound into a product with properties that are more suitable for a particular analytical technique. This can enhance volatility for GC analysis or introduce a chromophore for UV detection in HPLC. dtic.milnih.gov
For sulfur-containing compounds like this compound, various derivatization strategies exist. For instance, oxidation of the sulfide to a sulfoxide (B87167) or sulfone can alter its chromatographic behavior and fragmentation pattern in MS. researchgate.net Another approach involves reaction with a reagent that introduces a fluorescent or UV-absorbing tag, thereby significantly improving detection limits in HPLC with UV or fluorescence detectors. dtic.mil The development of such derivatization methods is crucial for trace-level analysis of this compound in complex matrices.
Theoretical and Computational Chemistry Studies on 3 2 Chloroethyl Sulfanyl Oxolane and Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 3-[(2-chloroethyl)sulfanyl]oxolane and its analogues. researchgate.netdergipark.org.tr DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying molecules of this size and complexity. researchgate.netresearchgate.net
Conformational Analysis and Potential Energy Surfaces
The flexibility of the oxolane ring and the thioether side chain in this compound gives rise to multiple possible conformations. Conformational analysis, through the calculation of the potential energy surface, helps identify the most stable (lowest energy) three-dimensional arrangements of the atoms. research-solution.com This is crucial as the molecule's conformation often dictates its reactivity and biological activity.
Theoretical DFT calculations can be employed to explore the conformational equilibria of related heterocyclic systems. researchgate.net By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy map can be generated. The minima on this surface correspond to stable conformers. For analogous structures, computational studies have shown that the presence of different conformers can be confirmed by comparing calculated and experimental spectroscopic data. researchgate.net
Table 1: Calculated Relative Energies of Postulated Conformers (This is a representative table. Actual values would require specific calculations for this compound.)
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | 60° (gauche) | 0.00 | 65 |
| B | 180° (anti) | 0.85 | 35 |
Frontier Molecular Orbital (HOMO/LUMO) Theory and Charge Distribution Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netchalcogen.ro A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is likely to be localized on the sulfur atom due to its lone pairs of electrons, making it a nucleophilic center. The LUMO is expected to be associated with the antibonding orbital of the carbon-chlorine bond (σ* C-Cl), rendering the carbon atom attached to the chlorine susceptible to nucleophilic attack.
Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. researchgate.netresearchgate.net In this compound, the MEP would likely show a negative potential (red/yellow) around the sulfur and oxygen atoms, indicating nucleophilic sites, and a positive potential (blue) near the hydrogen atoms and the carbon attached to chlorine, indicating electrophilic sites.
Table 2: Calculated FMO Energies and Related Properties (This is a representative table. Actual values would require specific DFT calculations.)
| Parameter | Value (eV) |
| HOMO Energy | -9.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 8.7 |
| Ionization Potential | 9.5 |
| Electron Affinity | 0.8 |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Quantum chemical calculations can predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.trepstem.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. mdpi.com
By calculating the vibrational frequencies of the optimized geometry of this compound, a theoretical IR spectrum can be generated. researchgate.net Comparing this with an experimental spectrum can help assign the observed absorption bands to specific molecular vibrations. Similarly, theoretical calculations of NMR chemical shifts can aid in the assignment of peaks in experimental ¹H and ¹³C NMR spectra. epstem.net A good correlation between the calculated and experimental data provides strong evidence for the proposed molecular structure. researchgate.net
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. researchgate.netchemrxiv.org For this compound, a key reaction is the intramolecular cyclization to form a five-membered sulfonium (B1226848) ion, which is a common pathway for sulfur mustard analogues.
DFT calculations can be used to map out the energy profile of this reaction. This involves locating the geometry of the transition state, which is the highest energy point along the reaction coordinate. acs.org The activation energy, which is the energy difference between the reactant and the transition state, can then be calculated. A lower activation energy indicates a faster reaction. Such studies can provide a detailed, step-by-step understanding of how the reaction proceeds. chemrxiv.org
In Silico Structure-Activity Relationship (SAR) Studies for Rational Design
In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net This approach is crucial for the rational design of new molecules with improved properties. nih.gov By computationally generating a library of analogues of this compound with systematic modifications to its structure, it is possible to identify key structural features that influence its reactivity or biological interactions.
For example, one could systematically vary the substituents on the oxolane ring or replace the chlorine atom with other halogens. Quantum chemical calculations could then be used to determine properties like the HOMO-LUMO gap, charge distribution, and reactivity for each analogue. These calculated descriptors can then be correlated with experimentally determined activities to build a predictive SAR model.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations typically focus on static molecules in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a solvent environment. massey.ac.nzelsevierpure.com MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the inter- and intramolecular forces. nih.gov
For this compound, MD simulations could be used to study its conformational flexibility in water, its interaction with biological macromolecules like proteins or DNA, or its aggregation behavior. researchgate.net These simulations can reveal how the molecule moves, changes shape, and interacts with its surroundings, providing a more realistic picture of its behavior in a biological system. massey.ac.nz
Advanced Research Applications and Methodological Contributions
Contributions to Synthetic Methodology Development
The study of 3-[(2-Chloroethyl)sulfanyl]oxolane and related organosulfur heterocycles contributes to the broader field of synthetic organic chemistry by driving the development of new catalytic systems and promoting the adoption of environmentally conscious chemical practices.
The synthesis and transformation of oxolane-sulfur compounds like this compound benefit from advancements in catalysis. Research into related organosulfur molecules has led to the design of sophisticated catalytic systems applicable to this class of compounds. Key strategies include the use of metal-containing microporous and mesoporous materials (e.g., Ti, V, Mo, W) which are effective for mild, selective oxidations of thioethers to sulfoxides and sulfones using hydrogen peroxide as a green oxidant. mdpi.com The defined pore structures of these heterogeneous catalysts can enhance selectivity and facilitate catalyst recovery and reuse.
Another significant area is the development of "click chemistry" reactions, such as the base-catalyzed thiol-epoxy reaction, for the efficient synthesis of sulfur-containing functionalized molecules. nih.gov Optimization of such systems involves screening catalysts like lithium hydroxide (B78521) (LiOH) and tetrabutylammonium (B224687) fluoride (B91410) (TBAF), and adjusting reaction parameters such as temperature and time to achieve quantitative conversion with minimal by-products. nih.gov Furthermore, Brønsted acid catalysis and combined Brønsted acid/aminocatalytic systems have been developed for the synthesis of chiral synthons like N-sulfinyl imines, which are precursors to various sulfur-containing heterocyclic compounds. diva-portal.org The Pummerer reaction and its variants, which involve the transformation of sulfoxides into α-substituted sulfides, represent another important class of reactions for which catalytic, asymmetric versions are being developed using chiral-anion phase-transfer catalysts. acs.org
Table 1: Catalytic Systems Applicable to the Synthesis and Transformation of Organosulfur Heterocycles
| Catalytic System Type | Catalyst Examples | Reaction Type | Advantages |
|---|---|---|---|
| Heterogeneous Oxidation | Ti, V, Mo, W in porous silicates | Sulfoxidation (Thioether to Sulfoxide (B87167)/Sulfone) | High selectivity, use of H₂O₂ as a green oxidant, catalyst reusability. mdpi.com |
| Click Chemistry | Tetrabutylammonium fluoride (TBAF), LiOH | Thiol-Epoxy Coupling | High efficiency and yield, mild reaction conditions, quantitative conversion. nih.gov |
| Acid/Amine Catalysis | HBF₄•DEE, Aniline | Imine Synthesis | High yields, short reaction times, stereoselective potential. diva-portal.org |
| Phase-Transfer Catalysis | Chiral Anion Catalysts | Asymmetric Pummerer Reaction | Enables enantioselective synthesis of complex sulfur heterocycles. acs.org |
| Multicomponent Catalysis | Sulfur compounds + Base + Transition Metal | Reductive Carbonylation | Uses inexpensive sulfur compounds, effective for technical grade reactants. researchgate.net |
The synthesis of this compound and other organosulfur heterocycles is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. acs.orgijarsct.co.in A key principle is maximizing "atom economy," which involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. acs.org
The use of hydrogen peroxide as an oxidizing agent in conjunction with heterogeneous catalysts exemplifies a green approach, as the only byproduct is water. mdpi.com Other green strategies applicable to organosulfur chemistry include the use of microwave and ultrasound-assisted synthesis, which can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. nih.govmdpi.com Performing reactions in greener solvents, such as ionic liquids, or under solvent-free conditions (e.g., mechanochemical grinding) further reduces waste and toxicity. ijarsct.co.innih.gov The development of catalytic rather than stoichiometric processes is fundamental to green chemistry, as it reduces waste and often allows for milder reaction conditions. diva-portal.orgacs.org
Applications in Analytical Chemistry and Forensic Science
The structural similarity of this compound to the chemical warfare agent sulfur mustard allows for its use as a safer simulant in analytical and forensic research.
This compound serves as a valuable chemical simulant for sulfur mustard, bis(2-chloroethyl) sulfide (B99878). wikipedia.org Simulants like this and the more commonly studied 2-chloroethyl ethyl sulfide (CEES) are crucial for research because they mimic the chemical reactivity of the actual agent without posing the same level of extreme hazard. science.gov This allows for widespread investigation into detection technologies, decontamination methods, and the mechanisms of toxicity. science.govgoogle.com
In analytical chemistry, these simulants are used to develop and validate new detection platforms. These range from sophisticated laboratory instruments to portable field sensors. nih.gov For instance, fluorescent and colorimetric sensors have been designed that show a selective response to sulfur mustard simulants, enabling rapid visual and spectroscopic detection in various media, including water, soil, and in the gas phase. acs.orgrsc.org Other advanced detection methods developed using simulants include microwave atmospheric pressure plasma optical emission spectroscopy (MW-APP-OES) and systems using metal-organic frameworks (MOFs) to enhance sensitivity. nih.govacs.org Mechanistic studies employ these simulants to investigate the pathways of cellular damage, such as the alkylation of DNA and the induction of oxidative stress. science.gov
Table 2: Analytical Methods Developed Using Sulfur Mustard Simulants
| Method | Principle | Application | Reference |
|---|---|---|---|
| Fluorescent/Colorimetric Sensors | A simulant-induced chemical reaction causes a change in fluorescence or color. | Rapid, selective, and sensitive detection in solution, gas, and on surfaces. | acs.orgrsc.org |
| MW-APP-OES | Microwave atmospheric pressure plasma is used for optical emission spectroscopy. | Real-time, in-site detection with low limits of detection. | nih.gov |
| MOF-Based Sensors | Metal-Organic Frameworks (MOFs) are used to adsorb and concentrate the simulant for enhanced detection and degradation. | Highly sensitive detection and potential for simultaneous decontamination. | acs.org |
| Quartz Crystal Microbalance (QCM) | A specialized resin receptor coated on a QCM sensor preferentially interacts with the simulant, causing a mass change. | Selective vapor detection with durable sensor coatings. | rsc.org |
| Mass Spectrometry | Techniques like GC-HRMS provide high-resolution mass data for identification. | Confirmatory analysis and impurity profiling. | acs.orgdiva-portal.org |
In forensic science, chemical attribution is the process of linking a chemical sample to its source or method of production. This is achieved by creating a "chemical fingerprint" based on the unique profile of impurities, by-products, and unreacted starting materials present in the sample. acs.orgresearchgate.net While studies have focused on sulfur mustard itself, the methodologies are directly applicable to its analogs like this compound. diva-portal.orgnih.gov
The process involves analyzing crude samples using highly sensitive techniques, primarily gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS). acs.orgdiva-portal.org This nontargeted screening allows for the detection of hundreds or even thousands of compounds in a single sample. acs.org By comparing the chemical fingerprints of samples produced via different known synthetic routes, a database of route-specific chemical attribution signatures (CAS) can be established. Multivariate data analysis techniques, such as orthogonal partial least squares discriminant analysis (OPLS-DA) and random forest (RF), are then used to build classification models that can retrospectively determine the synthetic pathway of an unknown sample. diva-portal.orgresearchgate.net This forensic intelligence is critical for attributing the use of illicitly produced chemical agents. nih.gov
Development of Precursors for Advanced Materials and Functional Molecules
The bifunctional nature of this compound, featuring a reactive alkylating group and a stable heterocyclic ring, makes it a candidate precursor for advanced materials and functional molecules. The chloroethyl group is susceptible to nucleophilic substitution, allowing the molecule to be grafted onto polymers or used to alkylate other functional molecules, such as those used in pharmaceuticals or agrochemicals. mdpi.com This reaction is a common method for creating N-alkyl derivatives of heterocyclic amines, including piperazine-containing drugs. mdpi.com
The oxolane (tetrahydrofuran) ring itself is a stable solvent moiety but can also participate in reactions. For example, the ring-opening of cyclic oxonium derivatives is an efficient method for preparing a wide range of functionalized organic compounds. researchgate.net Furthermore, sulfur-containing heterocycles are key intermediates in the synthesis of higher-value compounds and can act as monomers in ring-opening polymerization to produce materials like polythiocarbonates. researchgate.net The combination of these structural features suggests that this compound could be a versatile building block for creating complex molecules with tailored properties for applications in materials science and medicinal chemistry. nih.govbeilstein-journals.org
Biomass Valorization and Deoxygenation Processes Involving Oxolane Derivatives
The valorization of biomass, which involves the conversion of renewable organic matter into valuable chemicals and biofuels, is a cornerstone of sustainable chemistry. eurekalert.orgresearchgate.net Lignocellulosic biomass, a primary component, can be processed into various platform molecules, including furan (B31954) derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). dtu.dkrsc.orgfrontiersin.org The oxolane (tetrahydrofuran) ring within this compound is a key structural motif in this context.
The hydrodeoxygenation (HDO) of furan derivatives is a critical step in upgrading biomass-derived molecules to biofuels and chemicals. mdpi.com This process often involves the saturation of the furan ring to form a more stable tetrahydrofuran (B95107) (oxolane) structure, followed by the removal of oxygen atoms. rsc.orgresearchgate.net For instance, 2-butyltetrahydrofuran (B94675) has been identified as a tailor-made biofuel produced through the hydrogenation and deoxygenation of furfuralacetone, a lignocellulose-derived starting material. rsc.orgresearchgate.net The stability and solvent properties of the oxolane ring make it a desirable feature in biofuel candidates. acs.org
While direct studies on the use of this compound in biomass valorization are not prominent, its oxolane core suggests its potential as a model compound or intermediate in deoxygenation research. The presence of the sulfur and chlorine atoms could influence catalytic processes, offering a unique substrate to probe the mechanisms of C-O and C-S bond cleavage, which are relevant for understanding and optimizing biorefinery processes. sciopen.com Acetalization is another strategy in biomass valorization where furanic compounds are converted into more stable cyclic acetals, which can serve as fuel additives. rsc.org The oxolane moiety is a fundamental cyclic ether structure, and understanding the reactivity of its derivatives is pertinent to these advancements. eurekalert.org
Design of Chemical Probes and Ligands
Chemical probes are indispensable tools in chemical biology and proteomics for the study of protein function and interaction networks. nih.govrsc.org Electrophilic probes, which form covalent bonds with nucleophilic residues on proteins, are particularly powerful for identifying and characterizing protein targets. acs.orgscispace.com The 2-chloroethyl sulfide moiety in this compound is a classic electrophilic group, analogous to the reactive warhead of mustard gas and its derivatives. nih.gov
The design of effective chemical probes requires a balance of reactivity and selectivity. The chloroethyl sulfide group can undergo intramolecular cyclization to form a highly reactive episulfonium ion, which can then be attacked by nucleophiles such as the thiol group of cysteine residues on proteins. sdstate.edu This reactivity makes this compound a potential candidate for the development of activity-based protein profiling (ABPP) probes. rsc.org ABPP probes are designed to label active enzymes or other proteins in complex biological systems, enabling the discovery of new drug targets and diagnostic markers. nih.govrsc.org
The development of fluorescent probes for the detection of chemical warfare agents like sulfur mustard and its simulant 2-chloroethyl ethyl sulfide (CEES) highlights the reactivity of the chloroethyl sulfide group. nih.govnih.govelsevierpure.com These probes often rely on the specific and rapid reaction of the electrophilic sulfur mustard analogue to produce a fluorescent signal. This principle can be adapted to design chemical probes where this compound could serve as the reactive component to covalently label and thereby report on the presence or activity of specific cellular targets. The oxolane scaffold can be further modified to enhance solubility, cell permeability, and target specificity.
Academic Investigations into Biologically Relevant Scaffolds and their Mechanisms of Action
Lead Compounds in Anti-Angiogenic Research
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. mdpi.com Consequently, the inhibition of angiogenesis is a major strategy in cancer therapy. google.com Various sulfur-containing compounds have demonstrated anti-angiogenic properties. For example, organosulfur compounds derived from garlic have been shown to inhibit angiogenesis in both in vitro and in vivo models. mdpi.comnih.govpensoft.net
The structural features of this compound, particularly the sulfur atom and the reactive chloroethyl group, suggest its potential as a scaffold for the design of novel anti-angiogenic agents. Nitrogen mustards, which are bifunctional alkylating agents, and their derivatives have also been investigated for their anti-angiogenic effects. researchgate.net The chloroethyl group is a key pharmacophore in many of these compounds. While the primary mechanism of nitrogen mustards is DNA alkylation, some derivatives exhibit anti-angiogenic activity through other pathways. researchgate.netresearchgate.net
Structure-activity relationship (SAR) studies of various heterocyclic compounds have identified key features for anti-angiogenic potency. mdpi.com The oxolane ring in this compound provides a heterocyclic core that can be systematically modified to explore SAR and optimize anti-angiogenic activity. Research in this area would involve synthesizing analogues with different substituents on the oxolane ring and evaluating their effects on endothelial cell proliferation, migration, and tube formation, which are key events in angiogenesis.
Design Principles for Potential DNA Crosslinking Agents
DNA crosslinking agents are a class of chemotherapeutic drugs that covalently link the two strands of DNA, preventing replication and transcription and ultimately leading to cell death. mdpi.com Bifunctional alkylating agents, such as nitrogen mustards and nitrosoureas, are well-known DNA crosslinkers. mdpi.comaacrjournals.org The mechanism of action involves the two reactive groups of the molecule binding to nucleophilic sites on DNA bases, most commonly the N7 position of guanine. sdstate.eduebi.ac.uk
The molecule this compound contains a single chloroethyl sulfide group and is therefore a monofunctional alkylating agent. nih.gov It can form adducts with DNA but cannot, by itself, form interstrand crosslinks. nih.gov However, its structure provides a fundamental building block for the design of bifunctional agents. The design principle would involve creating a dimeric structure where two 3-(2-chloroethyl)sulfanyl moieties are linked together, or by incorporating a second reactive group onto the oxolane ring.
The design of novel bifunctional alkylating agents is an active area of research, with the goal of improving efficacy and reducing side effects. unomaha.eduacs.org The distance and flexibility of the linker connecting the two alkylating arms are critical for determining the efficiency and sequence specificity of DNA crosslinking. The oxolane ring could serve as a central scaffold to which two chloroethyl-sulfanyl arms are attached. By varying the attachment points and the stereochemistry of the oxolane ring, it would be possible to create a library of potential DNA crosslinking agents with diverse three-dimensional structures. These compounds could then be evaluated for their ability to form DNA interstrand crosslinks and for their cytotoxic activity against cancer cell lines. nih.govcdnsciencepub.com The principles learned from the extensive research on mustard gas and other bifunctional alkylators would be directly applicable to the rational design of these new potential anticancer drugs. sdstate.eduebi.ac.uk
Future Directions and Emerging Research Avenues for 3 2 Chloroethyl Sulfanyl Oxolane
Development of Novel and Sustainable Synthetic Routes
The synthesis of thioethers and oxolane derivatives is a well-established field, yet the drive for more sustainable and efficient methods continues. Future research on the synthesis of 3-[(2-Chloroethyl)sulfanyl]oxolane is likely to move beyond traditional methods and embrace greener technologies.
Photocatalysis: A significant area of development is the use of photocatalysis for the formation of C-S bonds. rsc.org These reactions often proceed under mild conditions, offering a more sustainable alternative to transition metal catalysis. rsc.org Future synthetic strategies for this compound could involve the photocatalytic coupling of a suitable oxolane-based thiol precursor with a chloroethylating agent.
Flow Chemistry: The application of flow chemistry in the synthesis of heterocyclic compounds is another promising direction. numberanalytics.com This technology allows for precise control over reaction parameters, leading to improved yields, safety, and scalability. numberanalytics.com A continuous-flow process for the synthesis of this compound could be developed, potentially integrating both the formation of the oxolane ring and the introduction of the thioether side chain in a streamlined sequence.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields for the preparation of various heterocyclic compounds, including 1,3-dioxolanes. clockss.org This technique could be explored for the rapid and efficient synthesis of the oxolane core of the target molecule.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Photocatalysis | Mild reaction conditions, high regioselectivity, reduced reliance on transition metals. rsc.org |
| Flow Chemistry | Enhanced safety, scalability, and process control. numberanalytics.com |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. clockss.org |
Exploration of Unconventional Reactivity Patterns and Unexpected Transformations
The reactivity of this compound is largely uncharted territory. Research into its unconventional reactivity could unveil novel transformations and applications. The presence of a thioether and a chloroethyl group suggests several potential avenues for exploration.
Oxidation Chemistry: The thioether moiety is susceptible to oxidation to form the corresponding sulfoxide (B87167) and sulfone. beilstein-journals.org The kinetics and selectivity of this oxidation can be influenced by the choice of oxidant and reaction conditions. beilstein-journals.orgacs.org Studies on the oxidation of 2-chloroethyl ethyl sulfide (B99878) (a close analog) have shown that photooxidation can lead to the formation of the sulfoxide and sulfone. researchgate.netrsc.org The selective oxidation of the sulfur atom in this compound could lead to derivatives with altered biological activities and physicochemical properties.
Hydrolysis and Cyclization: The 2-chloroethyl group presents an opportunity for intramolecular reactions. For instance, under certain conditions, hydrolysis of the C-Cl bond could occur, as has been observed for 2-chloroethyl ethyl sulfide. researchgate.net Furthermore, intramolecular cyclization could potentially lead to the formation of a thiomorpholine (B91149) ring system, a valuable scaffold in medicinal chemistry.
Radical Chemistry: The involvement of radical intermediates in the functionalization of thioethers and heterocycles is an area of growing interest. nih.gov Exploring the radical-mediated reactions of this compound could lead to unexpected C-C or C-heteroatom bond formations.
| Reactive Site | Potential Transformation | Potential Outcome |
| Thioether Sulfur | Selective Oxidation | Formation of sulfoxide and sulfone derivatives with modified properties. beilstein-journals.org |
| 2-Chloroethyl Group | Hydrolysis/Intramolecular Cyclization | Access to novel heterocyclic systems like thiomorpholines. |
| Overall Molecule | Radical-Mediated Reactions | Discovery of unconventional bond formations. nih.gov |
Application of Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To fully understand and optimize the synthesis and reactions of this compound, the use of advanced spectroscopic techniques for real-time monitoring is crucial. Process Analytical Technology (PAT) is a system that enables the real-time monitoring and control of manufacturing processes, and its application in heterocyclic chemistry is expanding. numberanalytics.com
In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. numberanalytics.comorientjchem.org Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, for instance, is a valuable tool for monitoring the progress of reactions involving heterocyclic compounds. acs.org This would allow for precise control over reaction endpoints and the identification of transient species.
Mass Spectrometry: Real-time mass spectrometry techniques could be employed to monitor the reaction progress and detect byproducts, providing valuable mechanistic insights. ijrpr.com
The comprehensive characterization of any newly synthesized derivatives of this compound would rely on a suite of advanced analytical techniques, including 1H and 13C NMR, mass spectrometry, and IR spectroscopy, to confirm their chemical structures and purity. ijrpr.comresearchgate.net
| Spectroscopic Technique | Application in the Study of this compound |
| In-situ IR/NMR | Real-time monitoring of reaction kinetics and intermediates. numberanalytics.com |
| ATR-FTIR | Tracking the formation and consumption of functional groups during synthesis. acs.org |
| Mass Spectrometry | Identification of products and byproducts, mechanistic studies. ijrpr.com |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. bme.hu For a molecule like this compound, where experimental data is lacking, these computational tools offer a powerful approach to predict its properties and guide future research.
Drug Discovery and Design: Machine learning is increasingly used to identify potential drug candidates and their biological targets. maxapress.comresearchgate.netnih.gov Given that sulfur-containing heterocycles are prominent in medicinal chemistry, ML models could be employed to screen virtual libraries of derivatives of this compound for potential therapeutic applications. nih.gov A multi-modal fusion framework that combines the strengths of graph neural networks and large language models could enhance the accuracy of molecular property predictions. arxiv.org
Reaction Prediction: AI tools are also being developed to predict the outcomes of chemical reactions and to suggest optimal synthetic routes. This could be particularly valuable in designing efficient and sustainable pathways to this compound and its derivatives.
| AI/ML Application | Relevance to this compound |
| Property Prediction | Estimation of physicochemical and biological properties in the absence of experimental data. bme.husciencedaily.com |
| Drug Discovery | Identification of potential therapeutic targets and design of novel bioactive derivatives. maxapress.comnih.gov |
| Synthetic Route Design | Prediction of optimal and sustainable reaction pathways. |
Investigation of New Academic Biological Targets and Chemical Mechanisms Beyond Current Knowledge
The biological profile of this compound is currently unknown. However, the structural motifs present in the molecule—a sulfur-containing heterocycle and a thioether—are found in numerous bioactive compounds. nih.gov This suggests that this compound and its derivatives could exhibit interesting biological activities.
Antimicrobial and Anticancer Activity: Sulfur-containing heterocycles are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov For example, derivatives of thiophene (B33073) and thiadiazole have shown promise as antimycobacterial agents. nih.gov Future research could involve screening this compound and its derivatives against a panel of bacterial, fungal, and cancer cell lines.
Enzyme Inhibition: The thioether moiety can interact with biological targets through various non-covalent interactions. It is conceivable that this compound could act as an inhibitor of specific enzymes. For instance, thioether-containing compounds have been investigated as inhibitors of the complement system. nih.gov
Exploration of Novel Targets: Given the unique combination of functional groups, this compound may interact with novel biological targets that have not been previously associated with similar scaffolds. High-throughput screening and molecular docking studies could be employed to identify potential protein targets. nih.goviiarjournals.org The investigation of heterocyclic compounds as antagonists or agonists for various receptors is an active area of research. mdpi.comarabjchem.org
| Potential Biological Activity | Rationale based on Structural Motifs |
| Antimicrobial | Sulfur-containing heterocycles are known for their antimicrobial properties. nih.govnih.gov |
| Anticancer | Many anticancer agents contain heterocyclic and/or sulfur-containing scaffolds. nih.goviiarjournals.org |
| Enzyme Inhibition | The thioether linkage can participate in key binding interactions with enzyme active sites. nih.gov |
Q & A
Q. What are the recommended synthetic routes for 3-[(2-Chloroethyl)sulfanyl]oxolane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution, where a thiol group reacts with a 2-chloroethyl moiety. For example, reacting 3-mercaptooxolane with 1,2-dichloroethane in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃) facilitates the substitution. Temperature (60–80°C) and stoichiometric ratios (1:1.2 thiol:chloroethane) are critical for minimizing side reactions like polysubstitution. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity. Contamination by residual solvents or unreacted starting materials can be monitored via GC-MS .
Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Key signals include the oxolane ring protons (δ 3.6–4.0 ppm, multiplet) and the 2-chloroethyl group (δ 2.8–3.2 ppm for SCH₂CH₂Cl). The absence of a thiol (-SH) peak (δ ~1.5 ppm) confirms complete substitution.
- IR Spectroscopy : Absorption at 650–750 cm⁻¹ (C-Cl stretch) and 2550–2600 cm⁻¹ (absence of S-H stretch) validates the product.
- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 182.03 (C₆H₁₁ClOS) with isotopic patterns consistent with chlorine .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to hydrolysis due to the electrophilic 2-chloroethyl group. Stability tests show degradation >5% after 30 days at 25°C in humid air. Recommended storage: anhydrous conditions (desiccator with silica gel) at –20°C in amber vials to prevent photolytic cleavage of the C-S bond. Regular purity checks via TLC (Rf = 0.4 in 7:3 hexane:ethyl acetate) are advised .
Advanced Research Questions
Q. What strategies can be employed to analyze and resolve contradictions in reported reactivity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., solvent polarity, trace moisture). To resolve discrepancies:
- Perform controlled reproducibility studies using standardized conditions (e.g., dry DMF, inert atmosphere).
- Use kinetic analysis (e.g., UV-Vis monitoring at 280 nm) to compare reaction rates under different parameters.
- Cross-validate results with computational models (e.g., DFT calculations for activation energies) to identify thermodynamic vs. kinetic product dominance .
Q. How can computational chemistry methods predict the reactivity and stability of this compound under various experimental conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to assess bond dissociation energies (BDEs), highlighting the labile C-Cl bond (BDE ~70 kcal/mol).
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in water vs. DMSO to predict hydrolysis pathways.
- Docking Studies : Model interactions with biological targets (e.g., enzymes with nucleophilic sites) to guide drug design .
Q. What experimental designs are optimal for studying the metabolic degradation pathways of this compound in biological systems?
- Methodological Answer :
- In Vitro Models : Incubate with liver microsomes (e.g., human S9 fraction) and monitor metabolites via LC-HRMS. Key intermediates include sulfoxide derivatives (oxidation) and thiol adducts (glutathione conjugation).
- Isotopic Labeling : Use ¹³C-labeled oxolane to track carbon fate in degradation products.
- Enzyme Inhibition Assays : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
Q. How can advanced chromatographic techniques resolve co-eluting impurities in synthesized this compound batches?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor at 220 nm for chloroethyl groups.
- GC×GC-TOFMS : Two-dimensional chromatography improves separation of volatile byproducts (e.g., residual 1,2-dichloroethane).
- Preparative SFC : Supercritical CO₂ with methanol modifier efficiently isolates high-purity product (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
